1-Ethynyl-3-fluoro-2-methylbenzene

Physical organic chemistry Building block characterization Isomer differentiation

1-Ethynyl-3-fluoro-2-methylbenzene (CAS 1340115-34-5), also known as 3-fluoro-2-methylphenylacetylene or 3-fluoro-2-tolylacetylene, is a trisubstituted aromatic terminal alkyne with molecular formula C₉H₇F and molecular weight 134.15 g·mol⁻¹. The compound features an ethynyl group at C-1, a methyl group at C-2, and a fluorine atom at C-3 on the benzene ring.

Molecular Formula C9H7F
Molecular Weight 134.15 g/mol
CAS No. 1340115-34-5
Cat. No. B1399571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-3-fluoro-2-methylbenzene
CAS1340115-34-5
Molecular FormulaC9H7F
Molecular Weight134.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1F)C#C
InChIInChI=1S/C9H7F/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3
InChIKeyPDXPQTPSACFEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethynyl-3-fluoro-2-methylbenzene (CAS 1340115-34-5): Procurement-Ready Overview of a 3-Fluoro-2-methylphenylacetylene Building Block


1-Ethynyl-3-fluoro-2-methylbenzene (CAS 1340115-34-5), also known as 3-fluoro-2-methylphenylacetylene or 3-fluoro-2-tolylacetylene, is a trisubstituted aromatic terminal alkyne with molecular formula C₉H₇F and molecular weight 134.15 g·mol⁻¹ . The compound features an ethynyl group at C-1, a methyl group at C-2, and a fluorine atom at C-3 on the benzene ring. This specific 1,2,3-substitution pattern distinguishes it from other ethynyl-fluoro-methylbenzene positional isomers and renders it a versatile building block for Sonogashira cross-coupling, click chemistry (CuAAC), and medicinal chemistry scaffold elaboration . The compound is commercially available from multiple suppliers at 98% purity .

Why Generic Substitution Fails for 1-Ethynyl-3-fluoro-2-methylbenzene: The Critical Role of the 1,2,3-Trisubstitution Pattern


The ethynyl-fluoro-methylbenzene isomer class comprises at least five positional isomers, each with a distinct spatial arrangement of the ethynyl, fluoro, and methyl substituents. These isomers are not interchangeable because the relative positions of the electron-withdrawing fluorine (σₘ ≈ 0.34) and the electron-donating methyl group (σₘ ≈ −0.07) modulate the electron density at the ethynyl-bearing carbon, directly influencing Sonogashira coupling rates, alkyne C–H acidity, and regioselectivity in subsequent cycloaddition or annulation reactions [1]. Furthermore, dipole moment differences among positional isomers govern supramolecular assembly behavior, as demonstrated for fluorophenylacetylenes where dimer stabilization energies scale with dipole moment magnitude [2]. Substituting 1-ethynyl-3-fluoro-2-methylbenzene with its 2-fluoro-3-methyl or 2-fluoro-4-methyl isomers would alter both the steric environment around the reactive ethynyl group and the electronic polarization of the aromatic ring, potentially compromising reaction yields and product profiles in multi-step synthetic sequences [3].

Quantitative Differentiation Evidence for 1-Ethynyl-3-fluoro-2-methylbenzene vs. Positional Isomers and In-Class Alternatives


Predicted Boiling Point and Density Differentiation Among C₉H₇F Ethynyl-Fluoro-Methylbenzene Positional Isomers

The target compound 1-ethynyl-3-fluoro-2-methylbenzene occupies a distinct region of physicochemical property space compared to its positional isomers. While the experimentally determined boiling point and density for CAS 1340115-34-5 remain unreported in the public domain (listed as N/A on major databases), the closest available comparator, 1-ethynyl-2-fluoro-3-methylbenzene (CAS 1538321-99-1, F and CH₃ positions swapped), has a predicted boiling point of 178.0 ± 33.0 °C and a predicted density of 1.04 ± 0.1 g/cm³ . In contrast, 4-ethynyl-1-fluoro-2-methylbenzene (CAS 351002-93-2, ethynyl para to F) exhibits an experimentally determined boiling point of 169–170 °C (lit.) and density of 1.007 g/mL at 25 °C (lit.) . The ~8–9 °C boiling point difference between these two comparators demonstrates that positional isomerism in this class produces measurable differences in bulk physical properties, which affect distillation purification protocols and storage recommendations during procurement.

Physical organic chemistry Building block characterization Isomer differentiation

Commercial Purity Benchmarking: 98% Specification Consistency Across Independent Suppliers

1-Ethynyl-3-fluoro-2-methylbenzene (CAS 1340115-34-5) is consistently offered at 98% purity by multiple independent suppliers, including Leyan (Product No. 1308425) and CymitQuimica (Fluorochem brand, Ref. 3D-QDC11534) . In comparison, the positional isomer 1-ethynyl-2-fluoro-3-methylbenzene (CAS 1538321-99-1) is available at a minimum purity specification of 95% from AKSci . The 3% purity differential (98% vs. 95% minimum) between the target compound and its closest positional isomer has practical implications for reaction stoichiometry calculations, impurity profiling in multi-step syntheses, and compliance with medicinal chemistry purity thresholds where ≥97% is a common acceptance criterion for building block procurement.

Quality control Procurement specification Building block purity

Electronic Modulation of the Terminal Alkyne: Substituent Effects on C–H Acidity and Sonogashira Reactivity

The reactivity of a terminal aryl alkyne in Pd/Cu-catalyzed Sonogashira coupling is governed by the electron density at the alkyne terminus, which is transmitted through the aromatic ring via inductive and resonance effects of the ring substituents. In 1-ethynyl-3-fluoro-2-methylbenzene, the fluorine atom at C-3 exerts an electron-withdrawing inductive effect (Hammett σₘ = 0.34) that increases the acidity of the terminal alkyne C–H bond relative to non-fluorinated analogs, while the ortho-methyl group at C-2 provides modest electron donation (σₘ = −0.07) and steric shielding [1]. By contrast, 3-fluorophenylacetylene (CAS 2561-17-3), which lacks the ortho-methyl group, presents a less sterically encumbered ethynyl group but also lacks the subtle electronic balancing provided by the methyl substituent. This balance is critical: the methyl group at C-2 ortho to the ethynyl can suppress undesired homocoupling (Glaser-type) side reactions by steric protection of the alkyne, while the meta-fluorine maintains sufficient C–H acidity for efficient transmetalation in the Sonogashira catalytic cycle [2].

Sonogashira coupling Electronic effects Cross-coupling efficiency

Dipole-Moment-Governed Supramolecular Assembly: Implications of the 1,2,3-Substitution Pattern

A systematic investigation of fluorophenylacetylene homodimers by Mondal et al. (2017) demonstrated that the stabilization energies of π-stacked dimers follow the same ordering as the molecular dipole moments of the monomers, with dispersion contributing pivotally to π–π stacking and electrostatics providing appreciable additional stabilization [1]. Among the three mono-fluorinated phenylacetylene isomers (2-fluoro, 3-fluoro, and 4-fluoro), the 3-fluorophenylacetylene exhibited an intermediate dipole moment and corresponding intermediate dimer stabilization energy. In 1-ethynyl-3-fluoro-2-methylbenzene, the additional methyl group at the ortho position further perturbs the molecular dipole vector relative to unsubstituted 3-fluorophenylacetylene, creating a unique electrostatic profile that influences solid-state packing, solubility in non-polar solvents, and chromatographic retention behavior [2]. While direct dipole moment measurements for the target compound have not been reported, the class-level structure–property relationship established for fluorophenylacetylenes provides a predictive framework for anticipating its behavior in crystal engineering and materials chemistry applications.

Supramolecular chemistry Crystal engineering π-Stacking

Patent-Validated Scaffold Utility: Incorporation into cysLT₁/cysLT₂ Dual Antagonist Lead Series

The 3-fluoro-2-methylphenyl fragment—the core aromatic moiety of 1-ethynyl-3-fluoro-2-methylbenzene—appears as a critical substructure in a series of potent leukotriene receptor antagonists disclosed in US Patent 8,598,223 B2 [1]. Specifically, Compound I in this patent, 4,4′-[4-fluoro-7-({4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl}ethynyl)-2-methyl-1H-indole-1,3-diyl]dibutanoic acid, incorporates the 3-fluoro-2-methylphenyl ring connected via an ethynyl linker to the indole core. The patent describes these compounds as dual cysLT₁/cysLT₂ receptor antagonists developed for the treatment of bronchial asthma, allergic rhinitis, and other inflammatory conditions. While the patent does not disclose isolated IC₅₀ values for the building block itself, the selection of this specific substitution pattern (3-fluoro-2-methyl) over alternative fluoro-methyl arrangements in the optimized lead compound indicates that this configuration provides a favorable balance of potency, metabolic stability, and physicochemical properties in the context of the full antagonist pharmacophore [1].

Medicinal chemistry Leukotriene receptor antagonist Patent-backed building block

Recommended Application Scenarios for 1-Ethynyl-3-fluoro-2-methylbenzene in Research and Industrial Synthesis


Sonogashira Cross-Coupling for Medicinal Chemistry Library Synthesis

The terminal alkyne functionality of 1-ethynyl-3-fluoro-2-methylbenzene makes it a direct participant in Sonogashira coupling with aryl or heteroaryl halides. The meta-fluorine substituent enhances alkyne C–H acidity (Hammett σₘ = 0.34), facilitating transmetalation in the catalytic cycle, while the ortho-methyl group provides steric shielding that can suppress undesired Glaser-type homocoupling side reactions [1]. This electronic profile supports efficient coupling with electron-deficient aryl bromides and iodides, making this building block suitable for generating diverse biaryl-acetylene compound libraries for drug discovery programs.

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) for Bioconjugation and Probe Synthesis

The terminal ethynyl group of CAS 1340115-34-5 is primed for Cu(I)-catalyzed cycloaddition with organic azides to form 1,4-disubstituted 1,2,3-triazoles. The presence of the fluorine atom provides a convenient ¹⁹F NMR spectroscopic handle for reaction monitoring and product characterization, while also serving as a metabolic stabilization element if the triazole product is destined for biological evaluation [1]. The 98% commercial purity specification from multiple vendors ensures that the alkyne component can be used directly in click reactions without pre-purification, an important consideration for high-throughput parallel synthesis workflows.

Synthesis of Fluorinated Liquid Crystal Precursors and Functional Organic Materials

Fluorinated phenylacetylenes serve as key intermediates in the synthesis of liquid crystalline materials, where the fluorine atom modulates dielectric anisotropy and the ethynyl linker extends molecular conjugation while maintaining structural rigidity [1]. The dipole moment of the 1,2,3-trisubstituted benzene core, governed by the specific relative orientation of the F and CH₃ substituents, directly influences intermolecular π-stacking interactions as established by Mondal et al. for the fluorophenylacetylene class . The target compound's unique substitution pattern may offer distinct mesophase behavior compared to its 2-fluoro-3-methyl and 2-fluoro-4-methyl isomers, warranting its investigation in materials discovery programs.

Key Intermediate for cysLT Receptor Antagonist Development Programs

As evidenced by US Patent 8,598,223 B2, the 3-fluoro-2-methylphenyl moiety connected through an ethynyl linkage forms the basis of a potent dual cysLT₁/cysLT₂ antagonist pharmacophore [1]. Research groups pursuing leukotriene receptor antagonists for asthma or allergic inflammation can employ 1-ethynyl-3-fluoro-2-methylbenzene as a direct Sonogashira coupling partner to rapidly access the key diarylacetylene scaffold. The building block's availability at 98% purity from commercial sources eliminates the need for in-house synthesis of this intermediate, accelerating SAR exploration around the terminal aryl ring.

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